molecular formula C23H22N2O2 B14794781 N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

Cat. No.: B14794781
M. Wt: 358.4 g/mol
InChI Key: HVHQOYMDLQQMHG-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is an organic compound with a complex structure that includes benzoyl, phenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzophenone with 2-bromo-1-phenylethanone under basic conditions, followed by the reduction of the resulting intermediate. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the benzoyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(1-phenylethylamino)ethanol
  • N-(2-benzoylphenyl)-2-(1-phenylethylamino)propanoic acid
  • N-(2-benzoylphenyl)-2-(1-phenylethylamino)butanamide

Uniqueness

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

InChI

InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)

InChI Key

HVHQOYMDLQQMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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